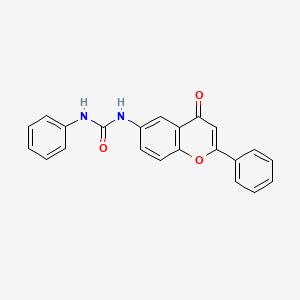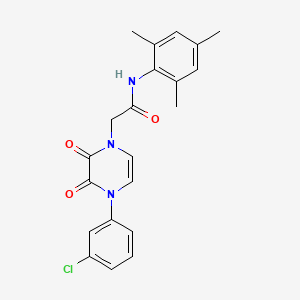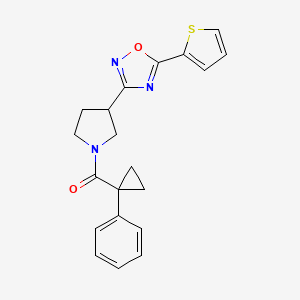![molecular formula C24H24N2O4 B2500514 N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide CAS No. 615274-31-2](/img/structure/B2500514.png)
N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is a synthetic molecule that appears to be related to a class of benzamide derivatives. These compounds are known for their diverse biological activities, which can include gastrokinetic effects and antibacterial properties. The specific compound is not directly described in the provided papers, but insights can be drawn from related structures and their properties.
Synthesis Analysis
The synthesis of related benzamide derivatives often involves the preparation of substituted benzamides with various functional groups that can impart specific biological activities. For example, a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides were prepared and evaluated for their gastrokinetic activity . The synthesis of these compounds typically requires multiple steps, including the formation of the amide bond and the introduction of the morpholine ring. The specific synthesis route for the compound would likely involve similar strategies, with particular attention to the introduction of the 2-methyl-2H-chromen-3-yl group.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be quite complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, in a related compound, the morpholine ring adopts a chair conformation, and the thiophene ring makes a significant dihedral angle with the morpholine ring . The benzamide ring itself can be disordered, as seen in the crystal structure of a related compound . These structural features are crucial as they can affect the molecule's interactions with biological targets and its overall bioactivity.
Chemical Reactions Analysis
Benzamide derivatives can undergo a range of chemical reactions, depending on their substituents and the reaction conditions. The presence of the amide group allows for the possibility of hydrogen bonding, which can lead to the formation of molecular chains in the crystal structure . The specific chemical reactions that N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide might undergo would depend on its precise functional groups and the presence of reactive sites within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary widely. For example, the melting point of a related compound was found to be in the range of 164.9°C–165.8°C . Spectroscopic techniques such as FTIR and NMR are commonly used to characterize these compounds, revealing information about functional group vibrations and chemical shifts . The presence of internal hydrogen bonding can lead to a rigid molecular structure, as observed in X-ray crystallography studies . These properties are essential for understanding the compound's stability, solubility, and potential interactions with biological systems.
Applications De Recherche Scientifique
Structural Analysis
One significant area of research involving similar compounds to N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is the study of their molecular and crystal structures. For instance, in a study, a morpholinone ring was found to be in a twist-boat conformation, a structure stabilized by intra- and intermolecular hydrogen bonds. This study aids in understanding the structural aspects of similar compounds (Huai‐Lin Pang et al., 2006).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of these compounds. For instance, studies have been conducted on the synthesis of various derivatives using morpholine and their subsequent structural analysis using X-ray diffraction. Such research is crucial for the development of novel compounds with potential applications in various fields (V. Dyachenko et al., 2012).
Photophysical Properties
Another area of interest is the investigation of photophysical properties. Compounds with similar structures have been studied for their photophysical properties, which is vital for applications in fields like material sciences and photonics. This includes studying their fluorescence properties and their potential use as chemosensors (Kangnan Wang et al., 2015).
Nonlinear Optical Properties
Research on the nonlinear optical (NLO) properties of similar compounds has also been conducted. These studies are significant for applications in optical technologies and materials science. The examination of these properties helps in understanding the behavior of these compounds under various optical conditions and their potential utility in optical devices (Milind R. Shreykar et al., 2017).
Biological Activity
Studies on the biological activities of compounds with a similar structure to N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide are also prevalent. These studies explore their potential use in medicinal chemistry, such as their roles as enzyme inhibitors or their antimicrobial properties (H. M. El-Shaaer, 2012).
Antiproliferative Activity
Research has also been conducted on the antiproliferative activity of similar compounds. These studies are crucial in the field of oncology, as they help in the development of potential anticancer agents. Understanding the mechanism of action and the efficacy of these compounds against various cancer cell lines is a significant area of research (Xiao-meng Wang et al., 2015).
Orientations Futures
The future directions for this compound could involve further investigation into its biological properties. In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Mécanisme D'action
Indole Derivatives
The compound contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Coumarin Derivatives
The compound also contains a coumarin moiety. Coumarins are a class of benzopyrones and several derivatives of which are found in nature. Many of the isolated coumarin derivatives were shown to exhibit in vitro and in vivo remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Propriétés
IUPAC Name |
N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17-20(15-19-9-5-6-10-22(19)30-17)16-21(24(28)26-11-13-29-14-12-26)25-23(27)18-7-3-2-4-8-18/h2-10,15-17H,11-14H2,1H3,(H,25,27)/b21-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBFHKLXBQXQFJ-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)N3CCOCC3)\NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2500432.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide](/img/structure/B2500438.png)
![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)
![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)





![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)